molecular formula C24H22O4 B11150642 5'-methyl-10'-phenyl-8'H-spiro[cyclohexane-1,2'-pyrano[2,3-f]chromene]-4',8'(3'H)-dione

5'-methyl-10'-phenyl-8'H-spiro[cyclohexane-1,2'-pyrano[2,3-f]chromene]-4',8'(3'H)-dione

Cat. No.: B11150642
M. Wt: 374.4 g/mol
InChI Key: CFTVTJBVWQAOQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5’-METHYL-10’-PHENYL-4’,8’-DIHYDRO-3’H-SPIRO[CYCLOHEXANE-1,2’-PYRANO[2,3-F]CHROMENE]-4’,8’-DIONE is a complex organic compound belonging to the class of spirochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a spiro linkage between a cyclohexane ring and a pyrano[2,3-f]chromene moiety, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-METHYL-10’-PHENYL-4’,8’-DIHYDRO-3’H-SPIRO[CYCLOHEXANE-1,2’-PYRANO[2,3-F]CHROMENE]-4’,8’-DIONE typically involves multicomponent reactions. One common method starts with the condensation of phloroglucinol with various aldehydes and active methylene compounds under basic conditions . The reaction proceeds through a series of steps, including cyclization and spiro formation, to yield the desired spirochromene derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using green chemistry principles. Techniques such as microwave-assisted synthesis and the use of benign catalysts like K10 clay in ethanol-water solvent systems have been employed to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5’-METHYL-10’-PHENYL-4’,8’-DIHYDRO-3’H-SPIRO[CYCLOHEXANE-1,2’-PYRANO[2,3-F]CHROMENE]-4’,8’-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted spirochromenes, each exhibiting unique chemical and biological properties .

Mechanism of Action

The mechanism of action of 5’-METHYL-10’-PHENYL-4’,8’-DIHYDRO-3’H-SPIRO[CYCLOHEXANE-1,2’-PYRANO[2,3-F]CHROMENE]-4’,8’-DIONE involves its interaction with specific molecular targets and pathways. The compound can inhibit key enzymes involved in cancer cell proliferation, leading to apoptosis. It also exhibits antimicrobial activity by disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Properties

Molecular Formula

C24H22O4

Molecular Weight

374.4 g/mol

IUPAC Name

5-methyl-10-phenylspiro[3H-pyrano[2,3-h]chromene-2,1'-cyclohexane]-4,8-dione

InChI

InChI=1S/C24H22O4/c1-15-12-19-22(17(13-20(26)27-19)16-8-4-2-5-9-16)23-21(15)18(25)14-24(28-23)10-6-3-7-11-24/h2,4-5,8-9,12-13H,3,6-7,10-11,14H2,1H3

InChI Key

CFTVTJBVWQAOQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C4=C1C(=O)CC5(O4)CCCCC5

Origin of Product

United States

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